molecular formula C19H23Cl2NO B1426518 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219964-26-7

3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1426518
CAS No.: 1219964-26-7
M. Wt: 352.3 g/mol
InChI Key: GLGIIZHNHOJZTO-UHFFFAOYSA-N
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Description

The compound 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a synthetic organic molecule. Its structure combines a piperidine ring with a biphenyl moiety and a chlorinated phenyl group, linked through an ethereal oxygen bridge. Such compounds are often explored for their potential biological activities and applications in various fields including pharmaceuticals and industrial chemistry.

Mechanism of Action

Preparation Methods

The synthesis of 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves multiple steps:

  • Formation of the biphenyl ether intermediate: : This can be achieved by reacting 5-chloro-2-iodobiphenyl with ethylene glycol in the presence of a base and a palladium catalyst under controlled temperature conditions.

  • Piperidine introduction: : The biphenyl ether intermediate is then reacted with piperidine. This involves heating the intermediate with piperidine and a suitable solvent under reflux conditions to form the desired compound.

  • Hydrochloride salt formation: : The free base of 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine is treated with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

This compound can participate in several types of chemical reactions:

  • Oxidation and Reduction: : Although specific conditions may vary, the biphenyl and piperidine structures can undergo oxidation and reduction reactions, especially in the presence of strong oxidizing or reducing agents.

  • Substitution Reactions: : The chlorinated phenyl group can undergo nucleophilic substitution reactions with appropriate nucleophiles, often facilitated by bases or catalysts.

  • Hydrolysis: : Under acidic or basic conditions, the ether linkage can be hydrolyzed.

Scientific Research Applications

3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride has several applications in scientific research:

  • Pharmaceutical Chemistry: : It is explored for its potential activity against various biological targets, possibly serving as a lead compound for drug development.

  • Material Science: : Used in the synthesis of polymers or complex materials due to its unique structure.

  • Biological Studies: : Investigated for its interactions with cellular components and potential therapeutic benefits.

Comparison with Similar Compounds

Similar compounds might include other substituted biphenyl ethers and piperidine derivatives, such as:

  • 3-{2-[(4-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride: : Similar in structure, but with different substituent positions, potentially leading to different biological activity.

  • 3-{2-[(5-Chloro[1,1'-biphenyl]-3-yl)oxy]-ethyl}piperidine hydrochloride: : Another positional isomer, which might exhibit different chemical properties.

  • Piperidine derivatives: : Compounds like 4-piperidone hydrochloride, used for their unique biological properties.

Compared to these compounds, 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is unique in its specific substitution pattern and ethereal linkage, potentially offering distinct advantages in terms of chemical reactivity and biological interactions.

Properties

IUPAC Name

3-[2-(4-chloro-2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c20-17-8-9-19(18(13-17)16-6-2-1-3-7-16)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGIIZHNHOJZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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